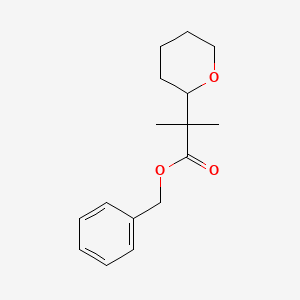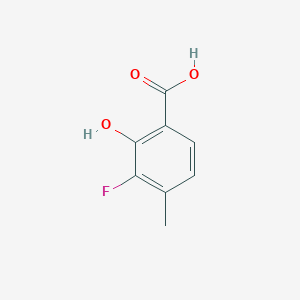
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates. This reaction is mediated by Selectfluor, a fluorinating agent, under specific reaction conditions. The reaction environment plays a crucial role in determining the outcome, with gem-difluoro-oxylated quinazolinones being formed in the absence of a base, and monofluoro-oxylated analogues being formed under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient reaction protocols to ensure high yield and purity. The use of transition metal-free routes and one-pot intermolecular annulation reactions are some of the methods employed to streamline the synthesis process .
化学反応の分析
Types of Reactions
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include difluoro-oxylated and monofluoro-oxylated quinazolinones, which have distinct chemical and biological properties .
科学的研究の応用
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Some similar compounds include:
4-Quinazolinone derivatives: These compounds share a similar quinazoline core structure and exhibit a range of biological activities.
N-Phenyl-4-quinazolinamine: This compound is structurally similar and has been studied for its potential therapeutic applications.
Uniqueness
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potency and selectivity in various biological assays, making it a valuable compound for scientific research and drug development .
特性
CAS番号 |
827031-16-3 |
|---|---|
分子式 |
C17H15F2N3O |
分子量 |
315.32 g/mol |
IUPAC名 |
N-[4-(difluoromethoxy)phenyl]-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H15F2N3O/c1-11-20-15-6-4-3-5-14(15)16(21-11)22(2)12-7-9-13(10-8-12)23-17(18)19/h3-10,17H,1-2H3 |
InChIキー |
GRXFCMYNVMQAGT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B8693690.png)

![Methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8693701.png)










